Methyl 7-chloro-1H-indole-4-carboxylate
Overview
Description
“Methyl 7-chloro-1H-indole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Molecular Structure Analysis
The molecular structure of “Methyl 7-chloro-1H-indole-4-carboxylate” consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been used as reactants for the preparation of various biologically active compounds . For example, they have been used as reactants for the preparation of tryptophan dioxygenase inhibitors and cytotoxic agents against multidrug-resistant cancer cells .Scientific Research Applications
Tryptophan Dioxygenase Inhibition
Methyl 7-chloro-1H-indole-4-carboxylate serves as a reactant in the synthesis of tryptophan dioxygenase inhibitors. These inhibitors are explored for their potential role in anticancer therapies as they can modulate the immune response against cancer cells .
Anticancer Agents
This compound is used to prepare cytotoxic agents that show activity against multidrug-resistant cancer cells. By interfering with cancer cell proliferation, these agents offer a promising approach to overcoming resistance to standard chemotherapy .
β-Tryptase Inhibition
Researchers use Methyl 7-chloro-1H-indole-4-carboxylate to develop inhibitors for β-tryptase, an enzyme involved in allergic and inflammatory responses. Inhibiting β-tryptase can be beneficial in treating conditions like asthma and allergic rhinitis .
Synthesis of Biologically Active Compounds
Indole derivatives, including Methyl 7-chloro-1H-indole-4-carboxylate, are recognized for their wide range of biological activities. They are used in synthesizing compounds for treating various disorders and diseases, including microbial infections and cancer .
Plant Hormone Research
Indole derivatives are crucial in plant biology as they relate to plant hormones like indole-3-acetic acid, which is produced from tryptophan degradation in plants. Research into these compounds can lead to advancements in agriculture and botany .
Cycloaddition Reactions
In synthetic chemistry, Methyl 7-chloro-1H-indole-4-carboxylate is a versatile building block for cycloaddition reactions. These reactions are key to creating complex molecules with potential pharmaceutical applications .
Mechanism of Action
Target of Action
Methyl 7-chloro-1H-indole-4-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 7-chloro-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAVXLSGYDNOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434158 | |
Record name | Methyl 7-chloro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloro-1H-indole-4-carboxylate | |
CAS RN |
503816-69-1 | |
Record name | Methyl 7-chloro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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